molecular formula C6H6N4O2 B13176374 4-Amino-1-(cyanomethyl)-1H-pyrazole-3-carboxylic acid

4-Amino-1-(cyanomethyl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B13176374
M. Wt: 166.14 g/mol
InChI Key: UIKGYJLMPNYAON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-1-(cyanomethyl)-1H-pyrazole-3-carboxylic acid is a heterocyclic compound that contains a pyrazole ring substituted with an amino group, a cyanomethyl group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-(cyanomethyl)-1H-pyrazole-3-carboxylic acid typically involves the cyanoacetylation of amines. One common method includes the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions to yield cyanoacetamide derivatives . The direct treatment of amines with methyl cyanoacetate without solvent at room temperature can afford the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-(cyanomethyl)-1H-pyrazole-3-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino and cyanomethyl groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound.

Scientific Research Applications

4-Amino-1-(cyanomethyl)-1H-pyrazole-3-carboxylic acid has several scientific research applications:

    Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds and can be used in the development of new materials with unique properties.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 4-Amino-1-(cyanomethyl)-1H-pyrazole-3-carboxylic acid involves its interaction with molecular targets and pathways within biological systems. The amino and cyanomethyl groups can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The carboxylic acid group can also participate in binding interactions, influencing the compound’s overall biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-1-(cyanomethyl)-1H-pyrazole-3-carboxylic acid is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. The presence of both amino and cyanomethyl groups allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C6H6N4O2

Molecular Weight

166.14 g/mol

IUPAC Name

4-amino-1-(cyanomethyl)pyrazole-3-carboxylic acid

InChI

InChI=1S/C6H6N4O2/c7-1-2-10-3-4(8)5(9-10)6(11)12/h3H,2,8H2,(H,11,12)

InChI Key

UIKGYJLMPNYAON-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NN1CC#N)C(=O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.